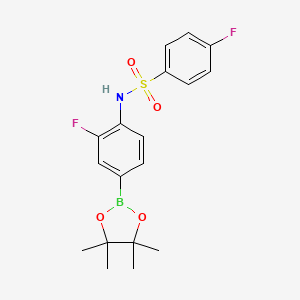

4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their unique structure and reactivity. The presence of fluorine atoms in the compound enhances its biological activity, stability, and drug resistance, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves a two-step substitution reactionThe reaction conditions often involve the use of reagents such as NMR spectroscopy, MS, and single crystal X-ray diffraction to confirm the structure of the compound .

Analyse Chemischer Reaktionen

4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions: The fluorine atoms and boronic acid ester groups can undergo oxidation and reduction under specific conditions.

Coupling Reactions: The boronic acid ester group makes the compound suitable for Suzuki coupling reactions, which are widely used in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved efficacy against cancer cells. A study demonstrated that sulfonamide derivatives can inhibit certain cancer cell lines by targeting specific enzymes involved in cell proliferation .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. The compound's structure suggests it may exhibit similar effects against bacterial infections. Preliminary studies have shown that modifications in the sulfonamide group can lead to increased antibacterial activity .

Materials Science

The compound's boron-containing moiety suggests applications in materials science, particularly in the development of new polymers and nanomaterials.

Polymer Chemistry

The presence of boron in the structure allows for potential use in creating boron-containing polymers. These materials can exhibit unique thermal and mechanical properties, making them suitable for high-performance applications .

Nanotechnology

The compound may also be utilized in nanotechnology for drug delivery systems. The dioxaborolane group can facilitate the formation of nanoparticles that encapsulate drugs, enhancing their delivery efficiency and bioavailability .

Synthetic Intermediate

4-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide can serve as a versatile intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound's functional groups provide multiple sites for further chemical modifications, allowing chemists to synthesize more complex molecules with diverse functionalities. This versatility is particularly valuable in drug discovery and development .

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various sulfonamide derivatives, including this compound, researchers evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments.

Case Study 2: Development of Boron-Based Polymers

A research project focused on synthesizing boron-containing polymers utilized this compound as a precursor. The resulting materials demonstrated improved thermal stability and mechanical strength compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets through nucleophilic attack sites. The negative charges gathered around the oxygen atoms in the sulfonamide group indicate potential sites for nucleophilic attack, which can lead to various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide include:

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic acid ester group and fluorine atoms, making it useful in similar applications.

4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide: This compound shares structural similarities and is used in organic synthesis and pharmaceutical research.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.

Biologische Aktivität

The compound 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H21BFNO4S

- Molecular Weight : 377.24 g/mol

- CAS Number : 1637249-14-9

The structure features a sulfonamide group linked to a fluorinated aromatic system and a boron-containing moiety that may enhance its reactivity and biological profile.

Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The incorporation of fluorine atoms and boron groups may influence the binding affinity and selectivity towards target enzymes.

Biological Activity

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine enhances lipophilicity, potentially improving cell membrane penetration.

- Anticancer Potential : Research suggests that boron-containing compounds can induce apoptosis in cancer cells. The specific mechanism involves the disruption of cellular signaling pathways associated with growth and survival.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism in target organisms.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVTFDXZGQQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BF2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.